(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
Beschreibung
¹H NMR Analysis
- Pyrimidine Acetamide Region : A singlet at δ 5.08 ppm corresponds to the tert-butyl group adjacent to the acetamide oxygen, confirming its αS configuration.
- Pentyl Chain : A multiplet at δ 4.90–5.45 ppm integrates to two protons, assigned to the C4 hydroxyl-bearing carbon and adjacent chiral centers. Splitting patterns (dd, J = 9.0 Hz) indicate vicinal coupling between protons on C3 and C4.
- 2,6-Dimethylphenoxy Groups : Aromatic protons appear as a doublet (δ 7.28–7.36 ppm, J = 6.8 Hz) and a singlet (δ 2.39 ppm) for methyl groups, confirming para-substitution on the phenoxy ring.
¹³C NMR Analysis
- Carbonyl Carbons : Peaks at δ 176.2 ppm (acetamide) and δ 170.4 ppm (urethane) correlate to the ester and carbamate functionalities.
- Chiral Centers : The C3 hydroxyl carbon resonates at δ 69.5 ppm, while the C4 amine-bearing carbon appears at δ 50.1 ppm.
Table 2: Representative NMR Shifts
| Proton Environment | δ (¹H, ppm) | δ (¹³C, ppm) | Multiplicity |
|---|---|---|---|
| αS-Tert-butyl (CH₃)₃C- | 1.36 (s) | 25.6 | Singlet |
| C4 Hydroxyl (CH(OH)-) | 4.90–5.45 | 69.5 | dd |
| 2,6-Dimethylphenoxy CH₃ | 2.39 (s) | 20.9 | Singlet |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS confirmed the molecular formula C₃₇H₄₇N₃O₉S by matching the calculated and observed mass-to-charge ratios.
Key Observations:
- Molecular Ion Peak : A dominant peak at m/z 700.3041 ([M + H]⁺) aligns with the theoretical value (700.3039), achieving a mass accuracy of <5 ppm.
- Fragmentation Patterns :
Table 3: HRMS Data
| m/z (Calculated) | m/z (Observed) | Δ (ppm) | Fragmentation Path |
|---|---|---|---|
| 700.3039 | 700.3041 | +0.3 | [M + H]⁺ |
| 548.248 | 548.249 | +0.2 | Loss of ester |
| 392.199 | 392.200 | +0.3 | Pentyl chain cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identified critical functional groups through characteristic absorption bands.
Key Absorption Peaks
Comparative Analysis
The IR profile aligns with darunavir analogues, where the sulfonyl and hydroxyl groups exhibit similar absorption patterns.
Table 4: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H (amide) | 3345 | Broad |
| C=O (ester) | 1748 | Strong |
| C=O (urethane) | 1686 | Strong |
| C–O (phenoxy) | 1300 | Strong |
| C–O (alcohol) | 3410 | Broad |
Eigenschaften
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53)/t38-,39-,40-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCOWBJLYNDGZ-PUTFYWIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943250-66-6 | |
| Record name | Lopinavir impurity, lopinavir N-acyl- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943250666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-((1S,3S,4S)-1-BENZYL-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-(3-(2-(2,6-DIMETHYLPHENOXY)ACETYL)-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91JKZ2D33X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Preparation of (5S)-5-N,N-Dibenzylamino-4-oxo-1,6-diphenylhex-2-ene
The synthesis begins with the formation of the enone intermediate via aldol condensation. A suspension of sodium borohydride (23 g, 0.607 mol) in ethyleneglycol dimethyl ether (800 ml) is cooled to −10°C, followed by slow addition of methane sulfonic acid (127 g, 1.32 mol) to generate the active reducing species. The enone substrate is introduced at <0°C, yielding the diastereomerically enriched alcohol after 20 h at 0–5°C. This step achieves >98% conversion, with the ethyleneglycol dimethyl ether solvent system critical for stabilizing the borohydride intermediate.
Asymmetric Reduction to (2S,3S,5S)-5-Amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane
The enone reduction employs sodium borohydride in the presence of trifluoroacetic acid (123.7 g, 1.085 mol) at −10°C to 15°C. The reaction proceeds via a chelation-controlled mechanism, where the trifluoroacetate ion coordinates the carbonyl oxygen, directing hydride attack to the si-face. Post-reduction quenching with 3N NaOH (700 ml) and extraction with methyl tert-butyl ether (1300 ml) yields the amino alcohol with 92% isolated yield. Key parameters include:
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to 15°C | Prevents epimerization |
| MSA:TFA ratio | 1.22:1 | Optimizes hydride reactivity |
| Quenching rate | 0.5°C/min | Minimizes byproduct formation |
Acyl Chloride Coupling with 2,6-Dimethylphenoxyacetic Acid
The phenolic acid (15.12 g, 0.084 mol) is converted to its acyl chloride using thionyl chloride (12.5 g, 0.105 mol) in ethyl acetate (50 ml) at 50°C for 2 h. The resulting acid chloride is coupled with the amino alcohol intermediate in a biphasic system of ethyl acetate (375 ml) and water (375 ml) containing sodium bicarbonate (41.22 g, 0.49 mol). Vigorous stirring at 20–25°C ensures efficient interfacial contact, achieving 95% conversion within 1 h. Post-reaction purification via activated carbon treatment and heptanes recrystallization increases purity from 92% to 99.3%.
Final Cyclization and Purification
Pyrimidine Ring Formation
Cyclization of the linear precursor is mediated by N,N-carbonyldiimidazole (43.64 g, 0.269 mol) in ethyl acetate (300 ml) at 20–25°C. The reaction proceeds through a mixed carbonate intermediate, with water (1 ml) added post-reaction to quench excess reagent. The crude product is washed with DM water (3×250 ml) to remove imidazole byproducts, yielding an oily residue that solidifies upon cooling.
Recrystallization with L-Pyroglutamic Acid
The final purification involves dissolution of the crude product in ethyl acetate (1000 ml) at 55–60°C, followed by addition of L-pyroglutamic acid (23 g, 0.178 mol). The diastereomeric salt precipitates upon cooling, enhancing enantiomeric purity to 99.5% as confirmed by chiral HPLC. Recrystallization from ethyl acetate/heptanes (1:1 v/v) further reduces residual solvents to <500 ppm, meeting ICH guidelines.
Analytical Characterization
Spectroscopic Data
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | 12.4 | 25 |
| Ethyl Acetate | 8.9 | 50 |
| n-Heptane | <0.1 | 25 |
Process Optimization Challenges
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.
Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or KMnO4.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), or Friedel-Crafts acylation reagents (RCOCl/AlCl3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound is structurally related to Lopinavir, a well-known HIV protease inhibitor. Lopinavir is often used in combination with Ritonavir to enhance its efficacy against HIV by inhibiting the virus's ability to replicate. The mechanism involves blocking the protease enzyme necessary for the cleavage of viral polyproteins, leading to the formation of immature and non-infectious viral particles .
Inhibition of Cytochrome P450 Enzymes
The compound also acts as an inhibitor of cytochrome P450 CYP3A enzymes. This inhibition can affect the metabolism of various drugs, leading to potential drug-drug interactions that are critical in clinical settings . Understanding these interactions is essential for optimizing therapeutic regimens involving this compound.
Case Study: Efficacy Against SARS-CoV-2
Recent studies have suggested that compounds similar to (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide may also exhibit antiviral properties against SARS-CoV-2. Research indicates that protease inhibitors can interfere with viral replication processes and may serve as a therapeutic avenue during pandemics .
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs from Pharmacopeial Forum (PF 43(1))
Three stereoisomers (compounds m, n, and o) share the 2,6-dimethylphenoxy acetamide backbone but differ in stereochemistry. Key distinctions include:
Key Finding : The (2S,4S,5S) configuration in compound m maximizes steric complementarity with sodium channel receptors, as inferred from mexiletine analogs where R-(-) enantiomers showed 2-fold higher potency than S-(+) isomers .
Substituent Effects: Lessons from Mexiletine Analogs
Mexiletine derivatives with benzyl (Me6) or phenyl (Me4) substituents exhibited IC₅₀ values 10–30 times lower than the parent compound, highlighting the critical role of lipophilic groups in enhancing use-dependent sodium channel blockade . For the target compound:
- 2,6-Dimethylphenoxy groups: These substituents likely improve hydrophobic interactions with aromatic residues in channel pores, akin to Me6’s benzyl moiety .
- Isopropyl group on pyrimidine : May reduce metabolic oxidation compared to bulkier groups, enhancing bioavailability.
Biologische Aktivität
The compound (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide is a complex organic molecule primarily recognized for its role as a protease inhibitor in HIV treatment. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C47H58N4O7
- Molecular Weight: 791.0 g/mol
- CAS Number: 943250-66-6
- Purity: >95% (HPLC)
This compound functions predominantly as an HIV protease inhibitor , which is crucial in the treatment of HIV/AIDS. By inhibiting the HIV protease enzyme, it prevents the cleavage of viral polyproteins into functional proteins, thus halting viral replication. Additionally, it has been noted to inhibit cytochrome P450 CYP3A , which is involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated its effectiveness in reducing viral load in infected cell cultures. The compound's efficacy is often compared to other established protease inhibitors like Lopinavir .
Enzyme Inhibition
The compound's ability to inhibit cytochrome P450 enzymes suggests potential interactions with other medications metabolized by these pathways. This could lead to altered drug levels and necessitates careful monitoring when used in combination therapies .
Study 1: Efficacy Against HIV
In a clinical trial involving patients with HIV, the combination of this compound with Ritonavir showed improved virological responses compared to standard treatments. Patients exhibited a significant decrease in viral load and an increase in CD4+ T-cell counts over a 24-week period .
Study 2: Pharmacokinetics and Drug Interaction
A study focused on the pharmacokinetics of this compound found that it significantly affects the metabolism of other antiretroviral drugs when co-administered. The inhibition of CYP3A led to increased plasma concentrations of certain medications, highlighting the need for dosage adjustments .
Comparative Analysis
| Property | (alphaS)-3-[...acetamide] | Lopinavir |
|---|---|---|
| Molecular Weight | 791.0 g/mol | 629.9 g/mol |
| Mechanism | Protease Inhibitor | Protease Inhibitor |
| CYP Inhibition | Yes | Yes |
| Clinical Use | HIV/AIDS Treatment | HIV/AIDS Treatment |
| Combination Therapy | With Ritonavir | With Ritonavir |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
